molecular formula C16H19NO3 B2853907 1-(2-{[(Cyclopropylcarbonyl)oxy]ethanimidoyl}cyclopropyl)-4-methoxybenzene CAS No. 341966-60-7

1-(2-{[(Cyclopropylcarbonyl)oxy]ethanimidoyl}cyclopropyl)-4-methoxybenzene

Cat. No.: B2853907
CAS No.: 341966-60-7
M. Wt: 273.332
InChI Key: DXYXCZMVQSUPJD-LICLKQGHSA-N
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Description

1-(2-{[(Cyclopropylcarbonyl)oxy]ethanimidoyl}cyclopropyl)-4-methoxybenzene is a complex organic compound characterized by its unique structure, which includes a cyclopropylcarbonyl group, an ethanimidoyl group, and a methoxybenzene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-{[(Cyclopropylcarbonyl)oxy]ethanimidoyl}cyclopropyl)-4-methoxybenzene typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Cyclopropylcarbonyl Intermediate: This step involves the reaction of cyclopropylcarboxylic acid with a suitable reagent to form the cyclopropylcarbonyl intermediate.

    Introduction of the Ethanimidoyl Group: The cyclopropylcarbonyl intermediate is then reacted with an ethanimidoyl chloride derivative under controlled conditions to introduce the ethanimidoyl group.

    Coupling with Methoxybenzene: Finally, the intermediate is coupled with methoxybenzene using a suitable coupling reagent, such as a palladium catalyst, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-{[(Cyclopropylcarbonyl)oxy]ethanimidoyl}cyclopropyl)-4-methoxybenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxybenzene moiety, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Electrophilic reagents like bromine or nucleophilic reagents like sodium methoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-{[(Cyclopropylcarbonyl)oxy]ethanimidoyl}cyclopropyl)-4-methoxybenzene has several scientific research applications:

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the synthesis of new pharmaceuticals.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-(2-{[(Cyclopropylcarbonyl)oxy]ethanimidoyl}cyclopropyl)-4-methoxybenzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-{[(Cyclopropylcarbonyl)oxy]ethanimidoyl}cyclopropyl)-4-isopropylbenzene
  • 1-(2-{[(Cyclopropylcarbonyl)oxy]ethanimidoyl}cyclopropyl)-4-fluorobenzene

Uniqueness

1-(2-{[(Cyclopropylcarbonyl)oxy]ethanimidoyl}cyclopropyl)-4-methoxybenzene is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[(E)-1-[2-(4-methoxyphenyl)cyclopropyl]ethylideneamino] cyclopropanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-10(17-20-16(18)12-3-4-12)14-9-15(14)11-5-7-13(19-2)8-6-11/h5-8,12,14-15H,3-4,9H2,1-2H3/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXYXCZMVQSUPJD-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC(=O)C1CC1)C2CC2C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\OC(=O)C1CC1)/C2CC2C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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